molecular formula C8H13NO2 B14260127 2(3H)-Furanone, dihydro-4-(1-pyrrolidinyl)- CAS No. 168482-08-4

2(3H)-Furanone, dihydro-4-(1-pyrrolidinyl)-

Cat. No.: B14260127
CAS No.: 168482-08-4
M. Wt: 155.19 g/mol
InChI Key: LYHJYUZOBSQMAA-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-4-(1-pyrrolidinyl)- is a heterocyclic organic compound that features a furanone ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4-(1-pyrrolidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a furanone derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-4-(1-pyrrolidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, dihydro-4-(1-piperidinyl)-
  • 2(3H)-Furanone, dihydro-4-(1-morpholinyl)-

Uniqueness

2(3H)-Furanone, dihydro-4-(1-pyrrolidinyl)- is unique due to its specific ring structure, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

168482-08-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-pyrrolidin-1-yloxolan-2-one

InChI

InChI=1S/C8H13NO2/c10-8-5-7(6-11-8)9-3-1-2-4-9/h7H,1-6H2

InChI Key

LYHJYUZOBSQMAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC(=O)OC2

Origin of Product

United States

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